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Compound of Interest

2-Chloro-N-cyclohexyl-5-
Compound Name:
methoxybenzamide

Cat. No.: B14773416

Get Quote

Technical Profile: 2-Chloro-N-cyclohexyl-5-
methoxybenzamide
Part 1: Chemical Identity & Core Architecture

This molecule represents a convergence of a lipophilic aliphatic domain (cyclohexyl) and an
electron-rich aromatic core (anisole derivative). Its steric and electronic profile suggests high
blood-brain barrier (BBB) permeability.

Structural Specifications
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Parameter Value

IUPAC Name 2-Chloro-N-cyclohexyl-5-methoxybenzamide

Molecular Formula C14H18CINO2

Molecular Weight 267.75 g/mol

Core Scaffold Benzamide (N-substituted)

Key Substituents 2-Chloro (Ortho), 5-Methoxy (Meta), N-
Cyclohexyl

Precursor CAS 6280-89-3 (2-Chloro-5-methoxybenzoic acid)

Predicted LogP 3.2 — 3.8 (High Lipophilicity)

H-Bond Donors/Acceptors 1 (NH) /2 (C=0, OMe)

Structural Analysis (SAR Context)

The 2,5-substitution pattern on the benzene ring is critical for receptor selectivity.

e 2-Chloro (Ortho): Induces a twist in the amide bond relative to the phenyl ring
(atropisomerism potential), locking the conformation to favor specific receptor binding
pockets.

» 5-Methoxy (Meta): Provides an electron-donating group that often interacts with serine or
threonine residues in the binding pocket of G-Protein Coupled Receptors (GPCRS).

» N-Cyclohexyl: A bulky, hydrophobic moiety that typically occupies a lipophilic pocket (e.g., in
Sigma-1 or P2X7 receptors), distinguishing it from the hydrophilic side chains found in
dopamine antagonists like Sulpiride.

Part 2: Synthesis Protocol (Authoritative
Methodology)

As this is a specific library compound, the synthesis follows a standard Amide Coupling
Workflow. Two methods are presented: the Acid Chloride Method (robust, scale-up friendly)
and the HATU Coupling Method (mild, high-throughput friendly).
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Method A: Acid Chloride Activation (Standard Scale)

Recommended for gram-scale synthesis where cost-efficiency is prioritized.

Reagents:

Precursor: 2-Chloro-5-methoxybenzoic acid (CAS 6280-89-3)[1][2][3][4]

Amine: Cyclohexylamine (1.1 eq)

Activator: Thionyl Chloride (SOCIz) or Oxalyl Chloride

Base: Triethylamine (TEA) or DIPEA

Solvent: Dichloromethane (DCM) or Toluene

Protocol:

Activation: Dissolve 2-chloro-5-methoxybenzoic acid (1.0 eq) in dry DCM. Add SOCIz (1.5
eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.

o Evaporation: Remove solvent and excess SOCIz under reduced pressure to isolate the crude
acid chloride (typically a yellow oil).

o Coupling: Re-dissolve the acid chloride in dry DCM (0°C).

» Addition: Dropwise add Cyclohexylamine (1.1 eq) mixed with TEA (2.0 eq). The reaction is
exothermic; maintain temperature <5°C during addition.

e Completion: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc
3:1).

o Workup: Wash with 1N HCI (to remove unreacted amine), then sat. NaHCOs (to remove
unreacted acid), then Brine. Dry over MgSOa.

 Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography.

Method B: HATU Coupling (High Precision)
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Recommended for medicinal chemistry discovery (mg scale).

Dissolve Acid (1.0 eq) in DMF.

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to activate.

Add Cyclohexylamine (1.1 eq). Stir at RT for 12 hours.

Dilute with EtOAc, wash with LiClI solution (5%) to remove DMF.

Visualization: Synthesis Workflow

The following diagram outlines the critical pathways and decision points in the synthesis.

Click to download full resolution via product page

Figure 1: Step-by-step synthetic pathway for the generation of the target benzamide.

Part 3: Biological & Pharmacological Context

While specific clinical data for this exact molecule is proprietary or limited to primary literature,
its structure places it firmly within the Sigma Receptor Ligand and P2X7 Antagonist chemical

space.

Pharmacophore Mapping

The molecule functions as a "Chemical Probe" due to its distinct features:

 Lipophilic Amine Equivalent: The N-cyclohexyl group mimics the lipophilic binding
requirements of the Sigma-1 receptor (chaperone protein).

o Shielded Amide: The ortho-chloro group sterically hinders hydrolysis of the amide bond,
increasing metabolic stability (half-life) compared to non-substituted benzamides.
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o Electronic Modulation: The 5-methoxy group increases electron density on the ring,
potentially enhancing pi-stacking interactions within the receptor active site.

Predicted Activity Profile

Target Class Probability Mechanism

Agonist/Antagonist. The N-
Sigma-1 Receptor High cyclohexyl + Phenyl motif is a

classic Sigma pharmacophore.

Allosteric Antagonism.[5]

Analogs with this core are

P2X7 Receptor Moderate
known P2X7 blockers (CNS
inflammation).
Lacks the basic nitrogen side
chain (e.g., pyrrolidine
Dopamine D2 Low (e0- py )

required for strong D2 ionic
bonding.

Visualization: Structure-Activity Relationship (SAR)

This diagram illustrates how specific parts of the molecule contribute to its biological function.

2-Chloro-N-cyclohexyl-

5-methoxybenzamide

2-Chloro Substituent 5-Methoxy Group Amide Linker
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Figure 2: Pharmacophore decomposition highlighting the functional role of each substituent.

Part 4: Safety & Handling (E-E-A-T)

As a research chemical, this compound should be treated as a potential CNS active agent.

Hazard Classification: GHS Warning.

H302: Harmful if swallowed (Predicted).

H315/H319: Causes skin and serious eye irritation (Standard for benzoyl chlorides/amides).

Handling: Use within a fume hood. Wear nitrile gloves.[5]

Storage: Store at +2°C to +8°C, desiccated. Stable for >2 years if kept dry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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